molecular formula C13H8F5N3O4 B12689287 (R)-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine CAS No. 187235-60-5

(R)-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Cat. No.: B12689287
CAS No.: 187235-60-5
M. Wt: 365.21 g/mol
InChI Key: XNHUGUJDSLLGIS-RXMQYKEDSA-N
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Description

®-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a nitro group, a pentafluorophenylmethoxy group, and an imidazo-oxazine ring system. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves cyclization to form the imidazo-oxazine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production. The choice of solvents, temperature, and pressure conditions are critical factors that influence the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can lead to various functionalized derivatives .

Scientific Research Applications

®-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pentafluorophenylmethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is unique due to the combination of its nitro group, pentafluorophenylmethoxy group, and imidazo-oxazine ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

187235-60-5

Molecular Formula

C13H8F5N3O4

Molecular Weight

365.21 g/mol

IUPAC Name

(6R)-2-nitro-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C13H8F5N3O4/c14-8-6(9(15)11(17)12(18)10(8)16)4-24-5-1-20-2-7(21(22)23)19-13(20)25-3-5/h2,5H,1,3-4H2/t5-/m1/s1

InChI Key

XNHUGUJDSLLGIS-RXMQYKEDSA-N

Isomeric SMILES

C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=C(C(=C(C(=C3F)F)F)F)F

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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